molecular formula C5H6BrNS B580468 4-Bromo-2,5-dimethyl-1,3-thiazole CAS No. 90672-80-3

4-Bromo-2,5-dimethyl-1,3-thiazole

Cat. No. B580468
CAS RN: 90672-80-3
M. Wt: 192.074
InChI Key: QVOKCMXADQNRPT-UHFFFAOYSA-N
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Description

“4-Bromo-2,5-dimethyl-1,3-thiazole” is a derivative of thiazole, a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are known to have diverse biological activities .


Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of research for many years. For instance, a series of 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles were synthesized by the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides .


Molecular Structure Analysis

The molecular formula of “4-Bromo-2,5-dimethyl-1,3-thiazole” is C5H6BrNS . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Organic Electronics .

Summary of the Application

Thiazolothiazole ring system has gained dramatic attention in the field of organic electronics due to its planar and rigid backbone as well as an extended π-conjugated structure . This class of compounds has remarkably high oxidation stability and charge carrier mobility which are crucial properties for optoelectronic applications .

Methods of Application or Experimental Procedures

Thiazolothiazoles are widely used in optoelectronic devices such as dye-sensitized solar cells and organic field-effect transistors . A classical method for the synthesis of heterocyclic moiety based on thiazolo[4,5-d] thiazole involves the Jacobsen cyclization of thioamide to the corresponding 2,5-dimethyl- [1,3]thiazolo[4,5-d][1,3]thiazole .

Results or Outcomes

The use of thiazolothiazoles in optoelectronic devices has shown promising results in terms of their oxidation stability and charge carrier mobility .

Medicinal Chemistry

Specific Scientific Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

Thiazole derivatives have been found to have diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

Results or Outcomes

Thiazole derivatives have shown significant results in various biological activities such as antihypertensive activity, anti-inflammatory activity, antischizophrenia activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .

Future Directions

Thiazoles have been the subject of extensive research due to their diverse biological activities . Future research may focus on designing and developing different thiazole derivatives to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

properties

IUPAC Name

4-bromo-2,5-dimethyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNS/c1-3-5(6)7-4(2)8-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOKCMXADQNRPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718351
Record name 4-Bromo-2,5-dimethyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,5-dimethyl-1,3-thiazole

CAS RN

90672-80-3
Record name 4-Bromo-2,5-dimethyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2,5-dimethyl-1,3-thiazole
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